molecular formula C17H11F4N3OS2 B2686085 N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 868976-12-9

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2686085
CAS No.: 868976-12-9
M. Wt: 413.41
InChI Key: ADPQQAMRSRRRSM-UHFFFAOYSA-N
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Description

N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic 1,3,4-thiadiazole derivative developed for investigative oncology and medicinal chemistry research. Compounds based on the 1,3,4-thiadiazole scaffold are extensively studied for their potent anticancer properties, demonstrating an ability to inhibit proliferation across a range of cancer cell lines, including breast (MDA), prostate (PC3), and glioblastoma (U87) models . The core 1,3,4-thiadiazole structure is a bioisostere of biologically relevant rings like pyrimidine, which allows these molecules to cross cellular membranes efficiently and interact with critical biological targets . The incorporation of a (2-fluorobenzyl)thio moiety at the 5-position of the thiadiazole ring is a key structural feature, as this substitution pattern has been linked to enhanced cytotoxic activity in in-vitro assessments . The primary research value of this compound lies in its potential to induce apoptosis in cancer cells. Related 1,3,4-thiadiazole derivatives have been shown to trigger programmed cell death through the upregulation of key executioner enzymes, caspase-3 and caspase-7, and the concurrent downregulation of the anti-apoptotic protein BCL-2 . Furthermore, structurally similar molecules exhibit promising anti-angiogenic activity, disrupting the formation of new blood vessels that tumors need to grow and metastasize . This combination of pro-apoptotic and anti-angiogenic mechanisms makes this benzamide derivative a compelling candidate for researchers investigating novel pathways for cancer therapy. It is intended for use in cell-based assays, target validation studies, and as a lead structure for the further development of anticancer agents.

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3OS2/c18-13-8-4-1-5-10(13)9-26-16-24-23-15(27-16)22-14(25)11-6-2-3-7-12(11)17(19,20)21/h1-8H,9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPQQAMRSRRRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and trifluoromethyl group, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound possesses the following molecular characteristics:

  • Molecular Formula : C15H12F3N3OS
  • Molecular Weight : 357.34 g/mol

Structural Features

FeatureDescription
Thiadiazole RingA five-membered heterocyclic structure containing sulfur and nitrogen.
Fluorobenzyl GroupEnhances lipophilicity and stability, potentially improving biological interactions.
Trifluoromethyl GroupImparts unique electronic properties that may influence biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide derivatives with carbon disulfide.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution using 2-fluorobenzyl chloride.
  • Formation of the Benzamide Moiety : Coupling with trifluoromethylbenzoyl chloride.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the fields of medicinal chemistry and pharmacology.

Antitumor Activity

Studies have shown that this compound has promising antitumor properties:

  • Mechanism : The compound appears to inhibit protein kinases involved in cell proliferation and migration, leading to cell cycle arrest in cancer cells.
  • In Vitro Studies : IC50 values indicate significant cytotoxicity against various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : Exhibits effectiveness against certain Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary studies suggest potential antifungal properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Anticancer Studies :
    • A study demonstrated that related thiadiazole compounds inhibited the growth of breast cancer cells with IC50 values ranging from 10 to 20 µM.
    • Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways.
  • Antimicrobial Studies :
    • Research on related compounds showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific protein kinases involved in cancer signaling pathways, which may lead to decreased viability of cancer cells .
  • Case Studies : In vitro studies demonstrate that this compound can significantly reduce the proliferation of human leukemia and breast cancer cells .

Antiviral Properties

Thiadiazole derivatives have been explored as potential antiviral agents. Research suggests that this compound may exhibit activity against viral infections by targeting viral enzymes or replication processes.

  • Efficacy : Some studies report that thiadiazole derivatives can inhibit the activity of RNA polymerases critical for viral replication .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step chemical reactions:

  • Formation of Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole core through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Subsequent steps include the introduction of the 2-fluorobenzyl thio group and trifluoromethyl benzamide moiety through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Potential Therapeutic Applications

The unique structure of this compound suggests several potential therapeutic applications:

Therapeutic Area Potential Applications
AnticancerInhibition of tumor growth and induction of apoptosis in various cancer cell lines
AntiviralTargeting viral replication mechanisms
Anti-inflammatoryPotential modulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared with analogous 1,3,4-thiadiazole derivatives below. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituents (Position 5) Core Modification (Position 2) Melting Point (°C) Biological Activity (IC50/Inhibition) References
Target Compound (15b) 2-Fluorobenzylthio 2-(Trifluoromethyl)benzamide 208–209 Antitumor (In vitro: MDA-MB-231, PC3)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio 2-(4-Trifluoromethylphenyl)acetamide Not reported Anticancer (MDA-MB-231, PC3, U87)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 4-Chlorobenzylthio 2-(2-Isopropylphenoxy)acetamide 138–140 Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Ethylthio 2-(2-Methoxyphenoxy)acetamide 138–140 Not reported
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Nitrophenylamino 2-[(Thiadiazol-2-yl)thio]acetamide Not reported Akt inhibition (92.36%)

Key Findings:

Substituent Effects on Activity: The 2-fluorobenzylthio group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., benzylthio in ). Fluorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets.

Biological Activity Trends :

  • The target compound’s antitumor activity aligns with derivatives bearing electron-withdrawing groups (e.g., trifluoromethyl, nitro) at position 2, which are associated with pro-apoptotic effects .
  • Compound 3 in (Akt inhibitor) shares a thiadiazole-thioacetamide scaffold but lacks the benzamide group, suggesting that the benzamide moiety in the target compound may confer selectivity for different oncogenic pathways.

Synthetic Efficiency :

  • The target compound was synthesized with a 77.9% yield , comparable to microwave-assisted methods for similar derivatives (e.g., 72–88% yields in ). Conventional methods often result in lower yields (e.g., 68–85% in ).

Thermal Stability :

  • The target compound’s higher melting point (208–209°C) vs. analogs with alkylthio groups (e.g., 138–140°C for ethylthio derivatives ) suggests improved crystallinity due to aromatic fluorination.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) to confirm substituent positions and integration ratios .
  • IR Spectroscopy : Identify amide C=O stretching (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (e.g., Waters Micro Mass ZQ 2000) to verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Confirm stoichiometric composition .

How can researchers assess the purity of synthesized batches?

Q. Basic

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress and detect impurities .
  • Melting Point Analysis : Compare observed melting points with literature values (uncorrected capillary tube method) .
  • Recrystallization : Purify crude products using ethanol or methanol, ensuring sharp melting ranges .

What computational approaches enhance understanding of its electronic and structural properties?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential maps to predict reactivity and intermolecular interactions . For example, DFT studies on analogous thiadiazoles reveal charge delocalization in the amide-thiadiazole system, influencing binding to biological targets .
  • Molecular Docking : Simulate interactions with enzymes (e.g., PFOR in anaerobic organisms) to rationalize bioactivity .

How do crystallographic studies resolve molecular conformation and packing?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and dihedral angles. For example, in related structures, the thiadiazole ring is nearly planar, with the amide group oriented at ~120° relative to the ring .
  • Intermolecular Interactions : Identify classical hydrogen bonds (N–H⋯N/O) and non-classical interactions (C–H⋯F/O) that stabilize crystal packing. Centrosymmetric dimers are common in thiadiazole derivatives .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Substituent Effects : Compare analogs with varying substituents (e.g., fluorine vs. chlorine) to isolate electronic or steric influences .
  • Assay Conditions : Standardize cytotoxicity assays (e.g., MTT protocol, cell lines) to minimize variability. For instance, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. PBS) or incubation times .
  • Purity Verification : Re-examine conflicting studies using HPLC or elemental analysis to rule out impurities .

What role does the trifluoromethyl group play in modulating bioactivity?

Q. Advanced

  • Lipophilicity Enhancement : The CF₃ group increases logP, improving membrane permeability and bioavailability .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo .
  • Target Binding : In molecular docking, the CF₃ group forms hydrophobic interactions with enzyme pockets (e.g., tyrosine kinase inhibitors) .

How can analogs be designed to optimize pharmacokinetic properties?

Q. Advanced

  • Substituent Engineering : Replace the 2-fluorobenzylthio group with bulkier arylthio moieties to enhance target selectivity .
  • Bioisosteric Replacement : Substitute the trifluoromethyl group with sulfonamides or cyano groups to balance solubility and potency .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral absorption .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Reaction Optimization : Transition from batch reflux to microwave-assisted synthesis for faster cyclization (e.g., 1 hr vs. 4 hrs) .
  • Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .
  • Toxic Byproducts : Monitor phosphorus oxychloride residues using ICP-MS and implement neutralization protocols .

How do structural modifications influence cytotoxicity and selectivity?

Q. Advanced

  • Thiadiazole Core Modifications : Replace sulfur with oxygen (oxadiazole) to reduce hepatotoxicity but note potential loss of antiproliferative activity .
  • Fluorine Positioning : Ortho-fluorine on the benzyl group enhances steric hindrance, improving selectivity for cancer cells over normal cells .
  • Hybrid Scaffolds : Fuse thiadiazole with triazole rings to exploit dual kinase inhibition (e.g., EGFR and VEGFR2) .

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